molecular formula C6H9NO3 B1207249 Acrylamide-acrylic acid resin CAS No. 9003-06-9

Acrylamide-acrylic acid resin

Cat. No. B1207249
Key on ui cas rn: 9003-06-9
M. Wt: 143.14 g/mol
InChI Key: RNIHAPSVIGPAFF-UHFFFAOYSA-N
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Patent
US04515855

Procedure details

56 grams 50% acrylamide, 12 grams acrylic acid and 127 grams water were mixed, and warmed up to 30° C. Nitrogen was used to purge the flask. Then 0.7 gram ammonium persulfate in 3 grams of water and 0.7 gram sodium metabisulfite in 3 grams water were added, respectively. After 20 minutes, the reaction began to take place, the temperature slowly rose to 78° C. (max.) after stirring for 1.5 hour a 20% copolymer was thus produced with an acrylamide/acrylic acid ratio of 70/30. 7 grams NaOH in 30 grams water was then added to neutralize the copolymer.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
127 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([OH:10])(=[O:9])[CH:7]=[CH2:8]>O>[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([OH:10])(=[O:9])[CH:7]=[CH2:8] |f:3.4|

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
C(C=C)(=O)N
Name
Quantity
12 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
127 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
after stirring for 1.5 hour a 20% copolymer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to purge the flask
ADDITION
Type
ADDITION
Details
Then 0.7 gram ammonium persulfate in 3 grams of water and 0.7 gram sodium metabisulfite in 3 grams water were added
CUSTOM
Type
CUSTOM
Details
slowly rose to 78° C.

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C=C)(=O)N.C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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